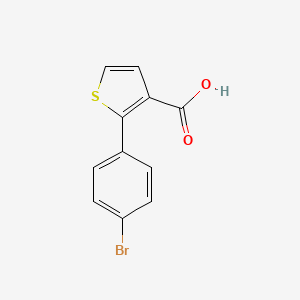![molecular formula C14H11F3N2OS B2482126 2-(pyridin-2-ylsulfanyl)-N-[4-(trifluoromethyl)phenyl]acetamide CAS No. 444165-93-9](/img/structure/B2482126.png)
2-(pyridin-2-ylsulfanyl)-N-[4-(trifluoromethyl)phenyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related acetamide compounds involves various chemical reactions, including the Claisen-Schmidt condensation, amidation, and 1,3-dipolar cycloaddition reactions. These processes are crucial for creating complex molecules with specific antibacterial, antifungal, and anticonvulsant activities. For example, a series of N-aryl/aralkyl substituted-2"-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide derivatives were synthesized via the pairing of benzenesulfonyl chloride with 1-aminopiperidine, followed by substitution at the nitrogen atom with different electrophiles N-aryl/aralkyl-substituted-2-bromoacetamides (Khalid et al., 2014).
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using various spectroscopic techniques, such as FT-IR, Mass, 1H-NMR, and X-ray crystallography. These analyses provide insights into the compound's geometry, electronic properties, and intermolecular interactions. For instance, the crystal structure and DFT study of N-phenyl-N-(pyridin-4-yl)acetamide revealed specific dihedral angles indicating the planarity and conjugation of the molecule's components (Umezono & Okuno, 2015).
Chemical Reactions and Properties
Acetamide derivatives engage in a variety of chemical reactions, including cyclization, substitution, and oxidation, leading to the formation of complex molecules with specific functional groups. These reactions are essential for modifying the chemical properties of the molecules for targeted biological activities. For example, the oxidative cyclisation of a series of N-(2-alken-1-yl)-N-(1-phenyleth-1-yl)-acetoacetamides led to the formation of 1,3,4-trisubstituted pyrrolidin-2-ones as diastereomeric mixtures, useful for the synthesis of biologically active amino acids (Galeazzi, Mobbili, & Orena, 1996).
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
A study by (Mahyavanshi et al., 2017) synthesized a series of compounds similar to 2-(pyridin-2-ylsulfanyl)-N-[4-(trifluoromethyl)phenyl]acetamide and evaluated them for antibacterial and antifungal activities. These compounds showed significant in vitro activity, highlighting their potential in antimicrobial applications.
Anticancer Properties
A study by (Vinayak et al., 2014) focused on synthesizing and evaluating derivatives of a compound similar to 2-(pyridin-2-ylsulfanyl)-N-[4-(trifluoromethyl)phenyl]acetamide for anticancer properties. The compounds exhibited cytotoxicity against various cancer cell lines, suggesting potential in cancer treatment.
Anticonvulsant Activity
Research by (Dawidowski et al., 2020) synthesized a series of 2-aryl-2-(pyridin-2-yl)acetamides, closely related to the compound of interest, and assessed their anticonvulsant activity. These compounds showed broad-spectrum anticonvulsant activity in animal models of epilepsy, indicating potential in treating seizures.
Corrosion Inhibition
A study by (Yıldırım & Cetin, 2008) investigated 2-(Alkylsulfanyl)-N-(pyridin-2-yl) acetamide derivatives for their corrosion prevention efficiencies. The compounds demonstrated promising inhibition efficiencies, making them potential candidates for corrosion protection.
Structural and Spectroscopic Analysis
(Umezono & Okuno, 2015) conducted a crystal structure and DFT study of N-phenyl-N-(pyridin-4-yl)acetamide, closely related to the compound . This study provides valuable insights into the structural properties of such compounds, which can be crucial in understanding their biological activities.
Synthesis and Characterization
In the field of synthetic chemistry, (Shindikar & Viswanathan, 2012) explored the synthesis and characterization of substituted 2-[2-(pyridin-3-yl) phenyl] acetamides. Their work contributes to the understanding of the synthesis processes and characterization of compounds structurally similar to 2-(pyridin-2-ylsulfanyl)-N-[4-(trifluoromethyl)phenyl]acetamide.
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-pyridin-2-ylsulfanyl-N-[4-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3N2OS/c15-14(16,17)10-4-6-11(7-5-10)19-12(20)9-21-13-3-1-2-8-18-13/h1-8H,9H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYTVKYLHHYSWEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)SCC(=O)NC2=CC=C(C=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-cyclopentyl-2-((7-oxo-2-thioxo-3-(o-tolyl)-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2482043.png)
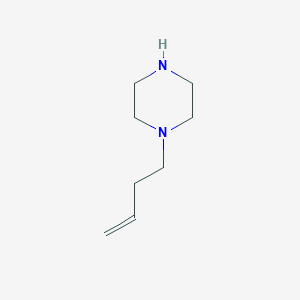
![4-ethoxy-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzamide](/img/structure/B2482046.png)
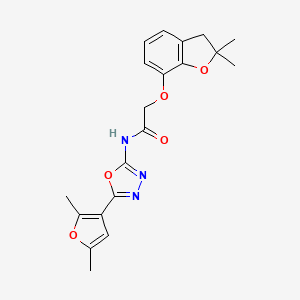
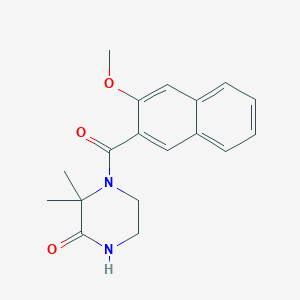
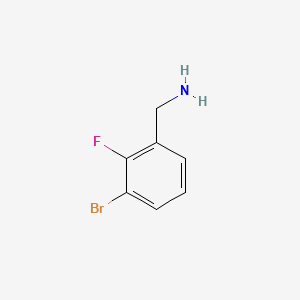
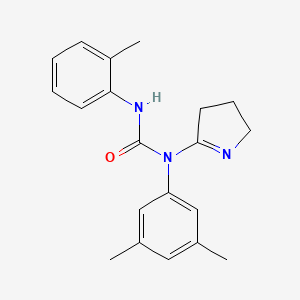
![N-(4-phenoxyphenyl)-2-{[4-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2482054.png)


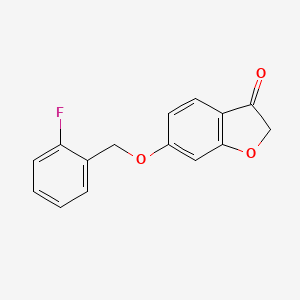
![3-(2-fluoro-4-methoxyphenyl)-3-hydroxy-1-phenyl-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2482060.png)
![N-[cyano(cyclohexyl)methyl]-4-(2,4-difluorophenyl)-4-oxobutanamide](/img/structure/B2482062.png)
